REACTION_CXSMILES
|
[I:1][CH3:2].[CH2:3]([N:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)[CH3:4]>CC(C)=O>[I-:1].[CH2:3]([N+:5]1([CH3:2])[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)[CH3:4] |f:3.4|
|
Name
|
|
Quantity
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65 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
[I-].C(C)[N+]1(CCC(CC1)=O)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |